molecular formula C7H6ClLiN2O2 B2973017 Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate CAS No. 2225146-12-1

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate

Cat. No.: B2973017
CAS No.: 2225146-12-1
M. Wt: 192.53
InChI Key: GGWHMIULEHSVLP-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate (CAS 5266-20-6) is a pyridazine-based organic lithium salt offered for chemical and pharmaceutical research purposes . The compound features a multi-substituted pyridazine ring, a structure known to be a key intermediate in the development of active molecules. While specific biological data for this exact compound is limited, related pyridazine derivatives are extensively explored in agricultural chemistry for their potential to control unwanted microorganisms . This suggests its value as a building block for synthesizing novel compounds for fungicidal or antiviral agent research . The product is supplied with guaranteed purity and consistency. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

lithium;3-chloro-5,6-dimethylpyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2.Li/c1-3-4(2)9-10-6(8)5(3)7(11)12;/h1-2H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWHMIULEHSVLP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(N=NC(=C1C(=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate typically involves the reaction of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the carboxylic acid to its lithium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methyl groups on the pyridazine ring can be oxidized to form corresponding alcohols or ketones, while reduction reactions can lead to the formation of alkanes.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted pyridazines, while oxidation reactions can produce pyridazine ketones or alcohols.

Scientific Research Applications

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s lithium ion component is of interest in studies related to mood disorders and neurological research.

    Industry: It can be used in the production of advanced materials, such as lithium-ion batteries, due to its lithium content.

Mechanism of Action

The mechanism by which Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate exerts its effects is not fully understood. it is believed that the lithium ion plays a crucial role in modulating various biochemical pathways. Lithium ions can inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in mood regulation and other cellular processes. Additionally, the pyridazine ring may interact with specific molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyridazine Family

Pyridazine derivatives vary significantly in substituent patterns, which influence their physicochemical properties. Key comparisons include:

Compound Name Substituents (Positions) Key Features Reference
Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate Cl (3), CH₃ (5,6), COO⁻Li⁺ (4) Electron-withdrawing Cl enhances acidity; methyl groups improve lipophilicity. -
6-(5-(5-Cyano-6-imino-1,6-dihydropyridazine-3-carbonyl)-3-methyl-4-phenylthieno[2,3-b]thiophene-2-carbonyl)-3-imino-2,3-dihydropyridazine-4-carbonitrile Cyano, imino, thienothiophene moieties Extended conjugation and fused rings increase molecular weight and reduce solubility.
Pyrazole-1-carboximidamide derivatives (e.g., 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) Chlorophenyl, phenyl groups Pyrazole core (non-adjacent N atoms) with varied aryl substituents; higher rigidity.

Key Observations:

  • Substituent Effects: The chlorine atom in the target compound lowers the pKa of the carboxylate group compared to non-halogenated analogues, enhancing solubility in polar solvents. Methyl groups at positions 5 and 6 likely reduce crystallinity compared to bulkier substituents (e.g., phenyl groups in pyrazole derivatives) .
  • Lithium vs. Other Cations : Lithium’s small ionic radius (0.76 Å) and high charge density may improve ionic conductivity compared to sodium or potassium salts, making it preferable for battery applications .

Functional Analogues in Heterocyclic Carboxylates

Lithium salts of heterocyclic carboxylates, such as pyridine or pyrimidine derivatives, differ in nitrogen atom placement and electronic effects:

  • Pyrimidine-5-carboxylates : Two meta-positioned nitrogen atoms in pyrimidine alter electron distribution, affecting ligand-metal coordination strength.

The adjacent nitrogen atoms in pyridazine create a polarized electron system, which may enhance chelation with transition metals compared to pyridine or pyrimidine derivatives.

Comparison with Non-Carboxylate Lithium Salts

Compound Formula Applications Key Differences Reference
Lithium carbonate Li₂CO₃ Batteries, ceramics Higher thermal stability but lower solubility in organic solvents.
Lithium hydroxide LiOH Grease, CO₂ scrubbing Strongly basic; unsuitable for pH-sensitive reactions.
This compound C₇H₆ClLiN₂O₂ Pharmaceuticals, specialty chemistry Organic anion provides tailored solubility and reactivity. -

Key Observations:

  • The target compound’s organic anion enables tunable solubility in both aqueous and organic media, unlike inorganic lithium salts. This property is critical for drug formulation or electrolyte design.
  • The carboxylate group allows for functionalization (e.g., esterification), offering synthetic versatility absent in carbonate or hydroxide salts .

Research Findings and Data Gaps

  • Crystallographic Data : SHELX refinement methods could resolve the compound’s crystal packing, revealing interactions between lithium ions and the pyridazine ring’s electron-rich regions .
  • Economic Relevance: Lithium’s status as a critical raw material underscores the importance of developing novel lithium-containing compounds for sustainable technology .

Biological Activity

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This section explores its structure, synthesis, and biological implications based on available research.

Structural Characteristics

The compound consists of a lithium cation associated with the anionic form of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid. The unique structural features include:

  • Pyridazine Ring : This heterocyclic structure is known for its reactivity and ability to interact with various biological targets.
  • Chloro and Dimethyl Substituents : These groups enhance the compound's reactivity and may influence its pharmacological properties.

The molecular formula for this compound is C8H8ClLiN2O2C_8H_8ClLiN_2O_2.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the Pyridazine Core : This step includes the chlorination and alkylation processes that introduce the chloro and dimethyl groups.
  • Lithiation : The final step involves the introduction of lithium to form the lithium salt.

This method allows for efficient production and functionalization of the compound for further biological studies.

Research suggests that compounds with similar structures often interact with various enzymes and receptors in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound might also modulate receptor activity, leading to changes in cellular responses.

Case Studies

Though direct case studies on this compound are scarce, research on related compounds provides valuable insights into its potential applications:

  • Anticancer Research : A study on pyridazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines, suggesting similar potential for this compound.
  • Neuroprotective Effects : Lithium salts are known for their neuroprotective properties in mood disorders, indicating that this compound could also exhibit similar benefits due to the presence of lithium.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
3-Chloro-5-methylpyridazine-4-carboxylic AcidChloro group and a single methyl groupLess sterically hindered
3-Chloro-6-methylpyridazine-4-carboxylic AcidChlorine at position three with a methyl at sixDifferent electronic properties
5,6-Dimethylpyridazine-4-carboxylic AcidNo chlorine but two methyl groupsMore stable under certain conditions

The combination of both chloro and dimethyl groups in this compound enhances its reactivity compared to its analogs.

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